2-Chloro-6-iodoquinoxaline
CAS No.: 90703-59-6
Cat. No.: VC8008035
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90703-59-6 |
---|---|
Molecular Formula | C8H4ClIN2 |
Molecular Weight | 290.49 g/mol |
IUPAC Name | 2-chloro-6-iodoquinoxaline |
Standard InChI | InChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H |
Standard InChI Key | RUPGAPUQIAKHRY-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN=C2C=C1I)Cl |
Canonical SMILES | C1=CC2=NC(=CN=C2C=C1I)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinoxaline core consists of a bicyclic system with two nitrogen atoms at positions 1 and 4. Substitution patterns critically influence electronic properties:
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Chlorine at C2: Withdraws electron density via inductive effects, reducing aromaticity at adjacent positions.
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Iodine at C6: Provides a heavy atom effect that enhances intersystem crossing for potential photophysical applications.
Calculated molecular dimensions from X-ray diffraction data reveal a planar structure with bond lengths of 1.34 Å for C-N and 1.73 Å for C-I. This planarity facilitates π-π stacking interactions in solid-state configurations.
Thermodynamic Parameters
Key stability indicators include:
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 189–192°C | Differential Scanning Calorimetry |
Boiling Point | 349.3°C | At 760 mmHg |
Vapor Pressure | 9.56×10⁻⁵ mmHg | 25°C |
LogP (Octanol-Water) | 3.49 | Shake-flask method |
The elevated LogP value suggests strong lipid membrane permeability, corroborating its observed cellular uptake in pharmacological studies.
Synthetic Methodologies
Laboratory-Scale Synthesis
The benchmark route involves sequential halogenation of 2(1H)-quinoxalinone:
Step 1: Chlorination
Reaction with POCl₃ in DMF at 80°C for 6 hours installs chlorine at C2 (yield: 78%).
Step 2: Directed Iodination
Electrophilic substitution using N-iodosuccinimide (NIS) in CH₃CN/H₂SO₄ (4:1) selectively iodinates C6 (yield: 65%).
Mechanistic Insight: Sulfuric acid protonates the quinoxaline nitrogen, directing iodination to the electron-rich C6 position through sigma-complex stabilization.
Industrial Production Challenges
Scale-up faces three primary hurdles:
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Exothermic Control: The iodination step releases 58 kJ/mol, requiring jacketed reactors with precise temperature modulation.
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Iodine Recovery: Distillation traps recover 92% excess iodine, critical for cost-effective manufacturing.
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Crystallization Optimization: Gradient cooling from 80°C to 4°C over 12 hours achieves 99.5% purity by removing regioisomeric byproducts.
Strain | MIC (µg/mL) | Time-Kill (Log CFU Reduction) |
---|---|---|
MRSA ATCC 43300 | 32 | 3.2 at 24h |
E. coli O157:H7 | 64 | 2.1 at 24h |
Mechanistic studies using DNA gyrase inhibition assays show IC₅₀ = 11 µM, comparable to ciprofloxacin (8 µM). Resistance development occurs at 10⁻⁹ frequency after 30 passages, lower than β-lactam antibiotics.
Anticancer Profiling
In NCI-60 cell line screening, notable activity includes:
Cell Line | GI₅₀ (µM) | Mechanism |
---|---|---|
A549 (Lung) | 15 | PARP-1 inhibition (Ki = 0.8 nM) |
MCF-7 (Breast) | 22 | Topoisomerase IIα poisoning |
HT-29 (Colon) | 34 | Wnt/β-catenin pathway suppression |
Apoptosis induction occurs via mitochondrial membrane depolarization (ΔΨm loss in 80% cells at 25 µM). Synergy studies with paclitaxel show combination index 0.3 at 1:4 molar ratio.
Materials Science Applications
Organic Electronics Performance
When incorporated into OLED architectures as an electron transport layer:
Device Parameter | With 2-Chloro-6-iodoquinoxaline | Reference (Alq₃) |
---|---|---|
Luminous Efficiency | 18 cd/A | 14.4 cd/A |
Turn-on Voltage | 2.7 V | 3.4 V |
CIE Coordinates | (0.33, 0.34) | (0.31, 0.32) |
The iodine atom's spin-orbit coupling enhances triplet exciton harvesting, achieving 22% external quantum efficiency in phosphorescent OLEDs.
Semiconductor Doping
n-Type doping of pentacene films (0.5 wt% loading) improves:
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Electron mobility: 0.08 → 1.2 cm²/V·s
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On/Off ratio: 10³ → 10⁶
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Threshold voltage shift: -15 V → -5 V
XPS analysis confirms charge transfer complex formation via iodine-pentacene π-interactions.
Environmental and Toxicological Profile
Ecotoxicity Screening
Test results under OECD guidelines:
Organism | EC₅₀ (96h) | Endpoint |
---|---|---|
Daphnia magna | 12 mg/L | Immobilization |
Vibrio fischeri | 8 mg/L | Bioluminescence inhibition |
Lemna minor | 28 mg/L | Growth rate reduction |
The compound exhibits moderate persistence (DT₅₀ = 28 days in soil) with low bioaccumulation potential (BCF = 112).
Mammalian Toxicology
28-day rat oral gavage study (OECD 407):
Dose (mg/kg/day) | Observations |
---|---|
50 | No adverse effects |
150 | 12% body weight gain reduction |
500 | Hepatic vacuolization (Grade 2/4) |
CYP450 inhibition screening shows moderate CYP3A4 inhibition (IC₅₀ = 19 µM), warranting drug interaction studies.
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